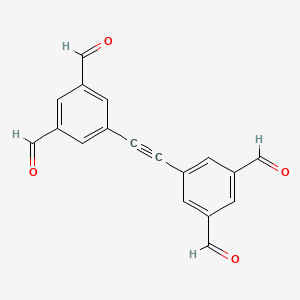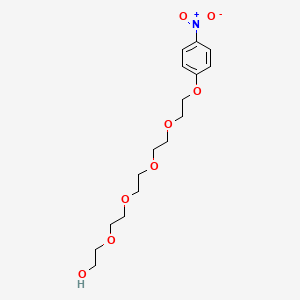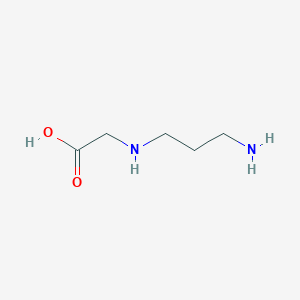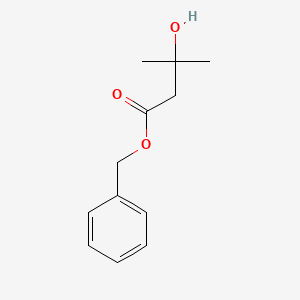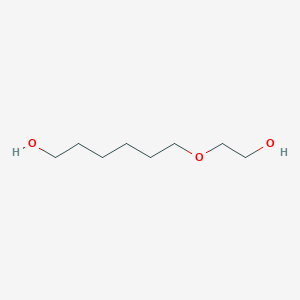
6-(2-Hydroxyethoxy)-1-hexanol
Overview
Description
“6-(2-Hydroxyethoxy)-1-hexanol” is a fatty acid with an aliphatic tail that contains between 4 and 12 carbon atoms . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, a related compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, has been synthesized through a series of reactions involving piperazine and 2-(2-chloroethoxy)ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H14O5 . More detailed structural information may be available in databases like ChemSpider .
Scientific Research Applications
Oxidative DNA Damage Biomarkers
One area of research closely related to chemical applications in science involves the study of oxidative DNA damage biomarkers, such as 8-hydroxy-2′-deoxyguanosine (8-OHdG). This compound is used to measure oxidative stress and has been linked to occupational exposure to nanomaterials. It indicates a significant relationship between exposure levels and the presence of 8-OHdG, suggesting its utility in evaluating oxidative damages, which are critical for workers exposed to nanomaterials (Omari Shekaftik & Nasirzadeh, 2021).
Hydroxyethyl Starch in Medicine
Another research domain is the use of hydroxyethyl starch (HES) in medical applications, particularly in resuscitation and volume therapy. HES solutions are synthetic colloid plasma volume expanders used in human and veterinary medicine. Despite their widespread use, concerns about adverse effects such as acute kidney injury and coagulation derangements have prompted further research into their safety and efficacy. Studies highlight the need for controlled approaches to intravenous fluid resuscitation using HES, with an emphasis on understanding species variations and different pharmacokinetics (Glover, Rudloff, & Kirby, 2014).
Pharmacological Activities of Natural Compounds
Research into natural compounds like hydroxytyrosol, a phenolic phytochemical known for its antioxidant properties, is also relevant. Hydroxytyrosol, found in olive leaves and oil, exhibits a range of biological activities including anti-inflammatory, anti-tumor, antiviral, antibacterial, and antifungal properties. Its high bioavailability and lack of toxicity make it an attractive candidate for further pharmacological exploration and application in various therapeutic contexts (Bertelli et al., 2019).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in chemical synthesis , implying that its targets could vary depending on the specific compounds it is used to produce.
Mode of Action
As an intermediate in chemical synthesis , its mode of action would depend on the specific reactions it is involved in and the compounds it is used to produce.
Biochemical Pathways
As an intermediate in chemical synthesis , it could potentially be involved in a variety of biochemical pathways depending on the final products it is used to create.
Result of Action
As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to produce.
Action Environment
As an intermediate in chemical synthesis , these factors could potentially vary depending on the specific reactions it is involved in and the compounds it is used to produce.
Biochemical Analysis
Biochemical Properties
6-(2-Hydroxyethoxy)hexan-1-ol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to produce other bioactive molecules. The interactions between 6-(2-Hydroxyethoxy)hexan-1-ol and these biomolecules are crucial for its role in metabolic pathways and cellular functions .
Cellular Effects
6-(2-Hydroxyethoxy)hexan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling molecules and transcription factors. This compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities. The impact of 6-(2-Hydroxyethoxy)hexan-1-ol on cellular functions highlights its potential as a therapeutic agent in treating various diseases .
Molecular Mechanism
The molecular mechanism of 6-(2-Hydroxyethoxy)hexan-1-ol involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, 6-(2-Hydroxyethoxy)hexan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Hydroxyethoxy)hexan-1-ol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(2-Hydroxyethoxy)hexan-1-ol remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular behavior, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 6-(2-Hydroxyethoxy)hexan-1-ol in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities and improving cellular functions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of 6-(2-Hydroxyethoxy)hexan-1-ol is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
6-(2-Hydroxyethoxy)hexan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other bioactive molecules. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its importance in maintaining cellular homeostasis and supporting various biochemical processes .
Transport and Distribution
Within cells and tissues, 6-(2-Hydroxyethoxy)hexan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of 6-(2-Hydroxyethoxy)hexan-1-ol is essential for elucidating its biological functions and therapeutic potential .
properties
IUPAC Name |
6-(2-hydroxyethoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c9-5-3-1-2-4-7-11-8-6-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGOQIGTDPPHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOCCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



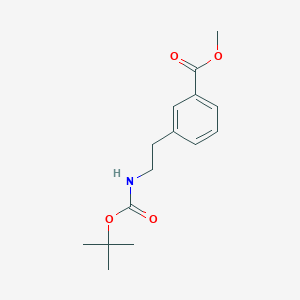

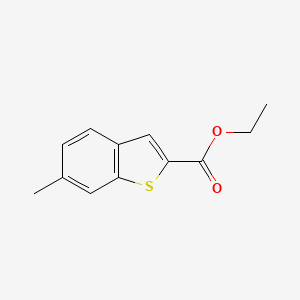
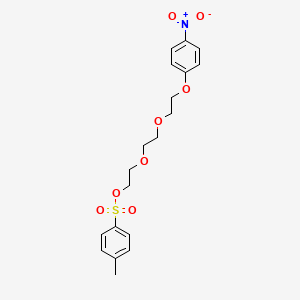
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)


![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)


